molecular formula C24H21N3O4S2 B2573376 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 325735-27-1

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2573376
CAS No.: 325735-27-1
M. Wt: 479.57
InChI Key: FVSTVRKBKMSZMG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a multifaceted compound that finds relevance in various scientific domains. This compound boasts a complex structure, bringing together moieties that impart unique properties suitable for a range of applications, from biological research to industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. Starting materials include quinoline derivatives, sulfonyl chlorides, and benzothiazole compounds. A potential synthetic route could be:

  • Preparation of 3,4-dihydroquinoline from quinoline under hydrogenation conditions.

  • Sulfonation of 3,4-dihydroquinoline to yield the sulfonyl chloride intermediate.

  • Coupling the sulfonyl intermediate with 4-methoxybenzo[d]thiazole-2-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production could leverage continuous flow processes to streamline these steps, optimizing reaction conditions such as temperature, pressure, and solvents to ensure high yield and purity. Catalytic hydrogenation and sulfonation under controlled environments are crucial to scaling up the production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The quinoline and benzothiazole rings can undergo oxidation, forming quinolone and thiazole N-oxide derivatives.

  • Reduction: Reduction could target the sulfonyl group, potentially converting it to a sulfone or sulfoxide.

  • Substitution: Electrophilic aromatic substitution (EAS) reactions can modify the aromatic benzene rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminium hydride, hydrogen gas with palladium catalyst.

  • Bases for EAS: Sodium hydride, potassium tert-butoxide.

Major Products Formed

  • Quinoline N-oxide derivatives

  • Sulfone/sulfoxide derivatives

  • Functionalized benzothiazole and benzamide derivatives

Scientific Research Applications

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide has numerous applications:

  • Chemistry: As a precursor for synthesizing more complex molecules.

  • Biology: Potential use in studying protein interactions due to its ability to cross-link with biological molecules.

  • Medicine: Investigated for its anticancer properties, acting as a kinase inhibitor.

  • Industry: Employed in the development of advanced materials, including polymers and nanocomposites.

Mechanism of Action

Mechanism of Effect

The compound exhibits its effects by interacting with specific molecular targets. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting their activity.

Molecular Targets and Pathways

  • Kinases: Inhibition of kinases involved in cell signaling pathways.

  • Enzymes: Interaction with enzymes critical to metabolic pathways, potentially disrupting cancer cell metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

  • N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Uniqueness

Compared to these compounds, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide combines functionalities that enhance its biological activity and chemical versatility. The sulfonyl and benzothiazole moieties contribute to its unique properties, making it a valuable compound in research and industry.

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molecular weight of approximately 356.44 g/mol. The structure features a sulfonamide linkage, a 3,4-dihydroquinoline moiety, and a methoxy-substituted benzothiazole, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anti-inflammatory Effects
  • Antioxidant Properties
  • Enzyme Inhibition

Anti-inflammatory Effects

A study on related compounds within the same chemical class demonstrated that derivatives of benzamide exhibited significant anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For instance, certain derivatives showed IC50 values comparable to the standard drug celecoxib, suggesting potential for similar efficacy in inflammation management .

Antioxidant Properties

The antioxidant capacity of sulfonamide derivatives has been evaluated using various assays. The presence of the quinoline structure is believed to enhance radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of carbonic anhydrases (CA), which are important in various physiological processes including respiration and acid-base balance. The inhibition profile suggests that this compound could be developed as a therapeutic agent targeting conditions like glaucoma and epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymatic Targets : The sulfonamide group is known to interact with active sites of enzymes, thereby inhibiting their function.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
  • Antioxidant Mechanism : The quinoline moiety likely contributes to electron donation and radical scavenging.

Research Findings and Case Studies

A number of studies have investigated the biological activity of similar compounds:

StudyCompoundActivityIC50 Value
Benzamide DerivativesCOX-2 Inhibition0.04 - 0.07 μM
Quinoline DerivativesMERS-CoV Inhibition0.09 μM
CA InhibitorsEnzyme InhibitionVaries

These findings suggest that compounds with structural similarities to this compound may exhibit significant therapeutic potential across various applications.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-31-20-9-4-10-21-22(20)25-24(32-21)26-23(28)17-11-13-18(14-12-17)33(29,30)27-15-5-7-16-6-2-3-8-19(16)27/h2-4,6,8-14H,5,7,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSTVRKBKMSZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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